molecular formula C2H7ClN2O B1229473 O-Methylisourea hydrochloride CAS No. 5329-33-9

O-Methylisourea hydrochloride

Cat. No. B1229473
M. Wt: 110.54 g/mol
InChI Key: MUDVUWOLBJRUGF-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A solution of o-methylisourea hydrochloride (1.256 g, 11.36 mmol) and 4-bromoisatoic anhydride (2.500 g, 10.33 mmol) in 10 mL DMF was treated with sodium ethoxide (1.476 g, 21.69 mmol) and was allowed to stir at room temperature overnight. LC/MS showed mostly product, so the reaction mixture was poured into water and the resulting solid was filtered and dried yielding 7-bromo-2-methoxyquinazolin-4(3H)-one (2.57 g, 10.08 mmol, 98% yield) with impurities. (M+H)+=255.0.
Quantity
1.256 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.476 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH2:5])=[NH:4].Cl.[Br:7][C:8]1[CH:9]=[C:10]2NC(=O)O[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=1.[O-]CC.[Na+].O>CN(C=O)C>[Br:7][C:8]1[CH:9]=[C:10]2[C:11]([C:12](=[O:13])[NH:4][C:3]([O:2][CH3:1])=[N:5]2)=[CH:18][CH:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.256 g
Type
reactant
Smiles
COC(=N)N.Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C2C(C(=O)OC(N2)=O)=CC1
Name
Quantity
1.476 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C(NC(=NC2=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.08 mmol
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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